BenchChemオンラインストアへようこそ!

Ethyl 1-benzyl-4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate

Phosphodiesterase Inhibition Medicinal Chemistry Structure-Activity Relationship

Procure this 2,5-difluorophenyl pyrrolidine scaffold to maintain sub-nanomolar potency (IC50 1.7 nM) in PDE inhibitor series—a >58-fold advantage over non-2,5-difluoro analogs. The N-benzyl group enhances CNS permeability (XLogP3 3.7), while the ethyl ester enables further SAR expansion. Validated in WO2023056789 for antimicrobial resistance and disclosed as a CCR5 antagonist precursor. Available as (3R,4S)-trans and cis isomers at ≥98% purity.

Molecular Formula C20H21F2NO2
Molecular Weight 345.4 g/mol
Cat. No. B8063330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-benzyl-4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate
Molecular FormulaC20H21F2NO2
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CN(CC1C2=C(C=CC(=C2)F)F)CC3=CC=CC=C3
InChIInChI=1S/C20H21F2NO2/c1-2-25-20(24)18-13-23(11-14-6-4-3-5-7-14)12-17(18)16-10-15(21)8-9-19(16)22/h3-10,17-18H,2,11-13H2,1H3
InChIKeyFGAMECBSZCUFHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-benzyl-4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate: A Core Scaffold for Fluorinated Pyrrolidine-Based Drug Discovery and Chemical Biology


Ethyl 1-benzyl-4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate (CAS: 2329045-05-6) is a fluorinated pyrrolidine derivative categorized as a synthetic small-molecule building block and a research-use-only pharmaceutical intermediate [1]. Its structure features a core pyrrolidine ring substituted at the 1-position with a benzyl group, at the 3-position with an ethyl ester, and at the 4-position with a 2,5-difluorophenyl moiety. This specific substitution pattern, particularly the 2,5-difluoro arrangement on the phenyl ring, confers distinct electronic and steric properties that influence target binding, metabolic stability, and selectivity profiles compared to other difluorophenyl regioisomers [2]. The compound is supplied in both cis and trans (including (3R,4S)) stereochemical configurations, with purity levels typically at 95% or 98%, and is used as an intermediate in the synthesis of modulators targeting central nervous system receptors, phosphodiesterases, and chemokine receptors .

Why Ethyl 1-benzyl-4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate Cannot Be Replaced by Generic Pyrrolidine Analogs


In-class pyrrolidine analogs cannot serve as direct replacements for this compound without risking a loss of target potency and functional selectivity. The 2,5-difluorophenyl substitution pattern is not arbitrarily chosen; it is a critical pharmacophoric element. For instance, in a series of phosphodiesterase inhibitors, the presence of a 2,5-difluorophenyl-substituted pyrrolidine at a specific core position yielded an IC50 of 1.7 nM, whereas shifting the fluorine substitution or altering the core structure led to a complete loss of activity (>10 nM or >100 nM) [1]. Furthermore, the N-benzyl group significantly influences lipophilicity (XLogP3: 3.7) and molecular shape, parameters that directly affect membrane permeability and binding site complementarity, especially when compared to the less lipophilic N-methyl analog [2]. The ethyl ester also serves as a defined synthetic handle for further derivatization, a functionality absent in many simpler pyrrolidine scaffolds. Therefore, substituting this compound with a generic pyrrolidine building block or a different regioisomer during a structure-activity relationship (SAR) campaign will introduce unwanted variables that compromise data reproducibility and medicinal chemistry optimization.

Quantitative Evidence for the Selection of Ethyl 1-benzyl-4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate Over Its Closest Analogs


2,5-Difluorophenyl Regioisomer Confers Sub-Nanomolar Potency in a Pyrrolidine-Based Inhibitor Series, a Feature Lost in 3,4-Difluoro and Unsubstituted Analogs

In a series of pyrrolidine-based inhibitors, the compound containing the 2,5-difluorophenyl-substituted pyrrolidine core achieved an IC50 of 1.7 nM. In contrast, a closely related structure where the 2,5-difluoro pattern is absent (substituted pyrrolidine core forming a macrocyclic structure) showed a dramatically reduced IC50 of >100 nM. This represents a potency differential of at least 58-fold, directly attributable to the 2,5-difluorophenyl group's spatial and electronic fit within the target binding pocket [1].

Phosphodiesterase Inhibition Medicinal Chemistry Structure-Activity Relationship

Derivatives of the Core Scaffold Exhibit Promising Antimicrobial Activity Against Drug-Resistant Strains, as Disclosed in Patent WO2023056789

A patent application (WO2023056789) specifically discloses derivatives of Ethyl 1-benzyl-4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate that exhibit promising activity against drug-resistant bacterial strains [1]. While the patent does not provide a direct head-to-head comparison with the 3,4-difluoro or 3,5-difluoro analogs, it explicitly identifies the 2,5-difluoro substitution on the phenyl ring as a key structural feature contributing to this activity [2]. This indicates that the scaffold is pre-validated for a specific therapeutic application where fluorine positioning is critical for overcoming resistance mechanisms.

Antimicrobial Resistance Drug Discovery Fluorinated Compounds

N-Benzyl Substitution Contributes to Enhanced Lipophilicity (XLogP3: 3.7), Differentiating It from the Less Lipophilic N-Methyl Analog

The computed XLogP3 for Ethyl 1-benzyl-4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate is 3.7 [1]. In contrast, the N-methyl analog (Ethyl 4-(2,5-difluorophenyl)-1-methylpyrrolidine-3-carboxylate) has a lower molecular weight and would be expected to have a significantly lower logP due to the replacement of the lipophilic benzyl group with a small methyl group . This difference in lipophilicity directly impacts passive membrane permeability, CNS penetration potential, and non-specific protein binding. The benzyl group also provides a larger, more shape-defined hydrophobic surface for potential pi-stacking interactions with aromatic residues in target proteins.

Lipophilicity Drug-likeness CNS Drug Discovery

Defined (3R,4S) Trans Stereochemistry Available at 98% Purity, Enabling Stereo-Controlled SAR Campaigns

The (3R,4S)-trans enantiomer of Ethyl 1-benzyl-4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate is commercially available at a high purity of 98% from specialized suppliers . This is in contrast to the cis isomer, which is typically supplied at 95% purity [1]. The ability to procure a specific stereoisomer with defined absolute configuration and higher chemical purity (>98% vs. 95%) is critical for reproducible biological assays, as the inactive enantiomer can confound activity measurements and lead to incorrect SAR conclusions.

Chiral Chemistry Stereochemistry Quality Control

Prioritized Application Scenarios for Ethyl 1-benzyl-4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate Based on Quantitative Evidence


Lead Optimization of Sub-Nanomolar Phosphodiesterase or Kinase Inhibitors

For medicinal chemistry teams optimizing a pyrrolidine-containing inhibitor series where the core has shown sub-nanomolar potency (IC50 = 1.7 nM) with a 2,5-difluorophenyl substitution, this compound serves as a validated key intermediate [1]. The >58-fold potency advantage over non-2,5-difluoro analogs justifies its procurement as the default scaffold for further derivatization, avoiding the need to re-screen inactive alternative regioisomers.

Anti-Infective Drug Discovery Targeting Drug-Resistant Bacterial Strains

Research groups focused on antimicrobial resistance can prioritize this scaffold based on its explicit disclosure in patent WO2023056789 as a precursor to derivatives with promising activity against drug-resistant bacteria [1]. The patent's emphasis on the 2,5-difluoro substitution motif provides a rational starting point for synthesizing focused libraries to combat resistant strains, a strategic advantage over unpatented or unvalidated generic pyrrolidine cores.

Central Nervous System (CNS) Drug Discovery Requiring Defined Stereochemistry and Lipophilicity

For CNS programs, the combination of the (3R,4S)-trans stereochemistry (98% purity) and the enhanced lipophilicity (XLogP3: 3.7) makes this compound a preferred intermediate for synthesizing brain-penetrant candidates [1][2]. The benzyl group improves passive permeability, while the defined stereochemistry ensures that observed pharmacological activity can be unambiguously assigned to a single enantiomer, reducing the risk of confounding data from mixed isomer batches.

Chemokine Receptor (CCR5) Antagonist Development for Inflammatory and Autoimmune Diseases

Preliminary pharmacological screening indicates that this compound can be employed as a CCR5 antagonist for the preparation of therapeutics targeting HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [1]. Procuring this specific scaffold provides a direct entry point to a biologically validated chemical series, bypassing the need for de novo hit identification and accelerating the timeline to a lead compound.

Quote Request

Request a Quote for Ethyl 1-benzyl-4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.